Berbamine dihydrochloride

Description

Origin and Natural Sources within Academic Inquiry

Berbamine (B205283) is a naturally occurring compound primarily extracted from plants of the Berberis genus. sc.edumdpi.comphytopharmajournal.com This genus encompasses a wide array of species, with Berberis amurensis being a frequently cited source for berbamine isolation in scientific literature. sc.eduacs.orgnih.gov Other species, such as Berberis vulgaris, Berberis aristata, and Cocculus orbiculatus, also serve as natural reservoirs for this alkaloid. phytopharmajournal.comnih.govchemfaces.com The compound is typically found in the roots, root bark, and stem bark of these plants. phytopharmajournal.comnih.govfrontiersin.org In its isolated form for research and potential therapeutic applications, it is often prepared as berbamine dihydrochloride (B599025) to enhance its stability and solubility. sc.eduplos.orgtandfonline.com

The genus Berberis is widely distributed across various regions, including Asia and Europe. nih.gov Phytochemical analyses have revealed that besides berbamine, these plants produce a variety of other alkaloids, such as berberine (B55584), palmatine, and oxyacanthine. phytopharmajournal.comresearchgate.net The co-occurrence of these compounds often leads to comparative studies to understand their individual and synergistic effects.

Historical Context of Berbamine Research in Traditional Medicine Systems

The use of Berberis species, the primary source of berbamine, has a long and well-documented history in traditional medicine systems, particularly in Traditional Chinese Medicine (TCM) and Ayurvedic medicine. phytopharmajournal.comnih.gov In TCM, herbs containing berbamine have been utilized for centuries to address a range of ailments, including inflammatory conditions and infections. sc.edualbanacupuncture.comfrontiersin.org For over 3,000 years, practitioners have used these herbs, often recognized by their characteristic yellow color, for their "cold" and "bitter" properties to clear "damp-heat" and detoxify the body. albanacupuncture.com

In Ayurveda, the Indian system of medicine, various parts of Berberis plants have been employed for treating conditions such as jaundice, skin diseases, and infections of the ear, eye, and mouth. nih.gov Decoctions of the roots and stem barks were traditionally used for their therapeutic benefits. nih.gov The historical application of these plants laid the groundwork for modern scientific investigation into their bioactive constituents, with berbamine being a key focus.

Current Academic Research Landscape and Interdisciplinary Focus on Berbamine Dihydrochloride

The contemporary research landscape for this compound is both broad and highly specialized, spanning multiple scientific disciplines. A significant portion of current research is concentrated on its potential applications in oncology, cardiovascular diseases, and immunology.

Oncology Research: Academic studies are actively investigating the anticancer properties of berbamine. Research has shown its ability to inhibit the growth and induce apoptosis (programmed cell death) in various cancer cell lines, including those of myeloma, liver cancer, and colorectal cancer. acs.orgnih.govglpbio.cnmedchemexpress.com Studies have explored its mechanism of action, revealing its role as an inhibitor of signaling pathways crucial for cancer cell survival and proliferation, such as the NF-κB and STAT3 pathways. acs.orgglpbio.cnmedchemexpress.com Furthermore, research has indicated that berbamine can enhance the efficacy of existing chemotherapy drugs, suggesting its potential as a synergistic agent in cancer treatment. sc.eduacs.org

Cardiovascular Research: In the field of cardiology, researchers are examining the cardioprotective effects of berbamine. jcu.czresearchgate.net Studies have demonstrated its ability to protect the heart from ischemia/reperfusion injury, a condition that occurs when blood flow is restored to a tissue after a period of ischemia or lack of oxygen. jcu.czresearchgate.netnih.gov The proposed mechanisms include the modulation of nitric oxide synthase (eNOS and iNOS) expression and the maintenance of intracellular calcium homeostasis. jcu.czresearchgate.net

Immunology and Anti-inflammatory Research: Berbamine's immunomodulatory and anti-inflammatory properties are another active area of investigation. karger.comaai.org Research has shown that it can suppress the production of pro-inflammatory cytokines and inhibit the activation of key inflammatory pathways like NF-κB and MAPK. nih.govkarger.com These findings suggest its potential for treating inflammatory and autoimmune diseases. acs.orgaai.org

Antiviral Research: More recently, this compound has garnered attention for its antiviral activity. Studies have reported its inhibitory effects against a range of viruses, including SARS-CoV-2, the virus responsible for COVID-19, and African swine fever virus (ASFV). plos.orgmdpi.comnih.gov The mechanism of its antiviral action is thought to involve the blockade of viral entry into host cells. plos.orgnih.gov

The interdisciplinary nature of this compound research is evident in the diverse experimental models and techniques employed, from in vitro cell culture studies to in vivo animal models. This multifaceted approach is crucial for elucidating the full therapeutic potential of this natural compound.

Compound and Research Data

Table 1: Natural Sources of Berbamine

| Plant Species | Part(s) Used |

|---|---|

| Berberis amurensis | Roots, Root Bark, Stem Bark |

| Berberis vulgaris | Roots, Bark |

| Berberis aristata | Roots, Stem Bark |

Table 2: Key Research Areas and Findings for this compound

| Research Area | Key Findings |

|---|---|

| Oncology | Inhibits growth and induces apoptosis in various cancer cells. acs.orgnih.govglpbio.cnmedchemexpress.com |

| Acts as an inhibitor of NF-κB and STAT3 signaling pathways. acs.orgglpbio.cnmedchemexpress.com | |

| Enhances the efficacy of chemotherapy drugs. sc.eduacs.org | |

| Cardiovascular | Protects against myocardial ischemia/reperfusion injury. jcu.czresearchgate.netnih.gov |

| Modulates eNOS and iNOS expression. jcu.cz | |

| Helps maintain intracellular calcium homeostasis. researchgate.net | |

| Immunology/Anti-inflammatory | Suppresses pro-inflammatory cytokine production. nih.govkarger.com |

| Inhibits NF-κB and MAPK inflammatory pathways. nih.govkarger.com | |

| Antiviral | Inhibits infection by SARS-CoV-2 and African swine fever virus. plos.orgmdpi.comnih.gov |

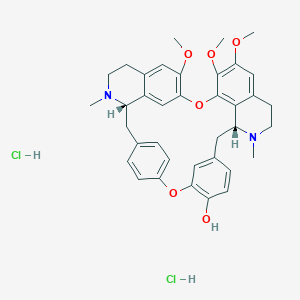

Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S,14R)-20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40N2O6.ClH/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33;/h6-11,18-21,28-29,40H,12-17H2,1-5H3;1H/t28-,29+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPGJACKHKXGBH-QBYKQQEBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H41ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

645.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6078-17-7, 69475-26-9 | |

| Record name | 16H-1,24:6,9-Dietheno-11,15-metheno-2H-pyrido[2′,3′:17,18][1,11]dioxacycloeicosino[2,3,4-ij]isoquinolin-12-ol, 3,4,4a,5,16a,17,18,19-octahydro-21,22,26-trimethoxy-4,17-dimethyl-, hydrochloride (1:2), (4aS,16aR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6078-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Berbamine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069475269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Berbamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BERBAMINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FAW2F3Q2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Intracellular Signaling Pathways of Berbamine Dihydrochloride

Berbamine (B205283) dihydrochloride (B599025) exerts its effects by influencing key signaling cascades that regulate cellular processes such as inflammation, proliferation, and programmed cell death. frontiersin.orgpatsnap.com Its ability to target multiple pathways underscores its potential as a subject for continued investigation.

Nuclear Factor-kappa B (NF-κB) Pathway Modulation

Berbamine dihydrochloride is recognized as a potent inhibitor of the NF-κB signaling pathway. medchemexpress.comselleckchem.comselleckchem.com This pathway is a critical regulator of immune and inflammatory responses, and its dysregulation is implicated in various diseases.

Research has demonstrated that this compound effectively inhibits NF-κB activity. medchemexpress.comglpbio.cnkklmed.com This inhibition disrupts the transcription of NF-κB target genes that are involved in cell survival and proliferation. nih.gov The compound's inhibitory action on NF-κB is a key aspect of its biological effects. frontiersin.orgselleckchem.com

The mechanism of NF-κB inhibition by this compound involves the modulation of upstream regulatory proteins. Specifically, treatment with Berbamine leads to the downregulation of IκB kinase α (IKKα) and phosphorylated IκBα (p-IκBα). medchemexpress.comnih.govnih.gov IKKα is responsible for phosphorylating IκBα, which is an inhibitor of NF-κB. nih.gov By reducing the levels of IKKα and p-IκBα, Berbamine prevents the degradation of IκBα, thereby keeping NF-κB in an inactive state in the cytoplasm. nih.govmdpi.com Some studies also indicate a downregulation of IKKβ. acs.org Furthermore, Berbamine treatment has been shown to increase the expression of A20, a deubiquitinating enzyme that also contributes to the inhibition of the NF-κB signaling pathway. nih.gov

A crucial step in the activation of the NF-κB pathway is the translocation of the p65 subunit from the cytoplasm into the nucleus, where it can initiate gene transcription. mdpi.com this compound has been shown to inhibit this nuclear translocation of p65. medchemexpress.comnih.govnih.gov By preventing p65 from reaching the nucleus, Berbamine effectively blocks the activation of NF-κB-dependent gene expression. mdpi.com

As a consequence of inhibiting NF-κB activation, this compound causes the downregulation of several NF-κB downstream target genes. medchemexpress.comnih.gov These targets include proteins that play significant roles in cell cycle regulation and apoptosis inhibition, such as cyclin D1, Bcl-xL, Bid, and survivin. medchemexpress.comglpbio.cnnih.gov The reduction in the expression of these proteins is a direct result of Berbamine's impact on the NF-κB pathway. nih.gov

Table 1: Effect of this compound on NF-κB Pathway Components

| Pathway Component | Effect of this compound | Reference |

| NF-κB Activity | Inhibition | medchemexpress.comselleckchem.com |

| IKKα | Downregulation | medchemexpress.comnih.gov |

| p-IκBα | Downregulation | medchemexpress.comnih.gov |

| p65 Nuclear Localization | Inhibition | nih.govmdpi.com |

| A20 | Upregulation | nih.gov |

| Cyclin D1 | Downregulation | medchemexpress.comnih.gov |

| Bcl-xL | Downregulation | medchemexpress.comnih.gov |

| Bid | Downregulation | nih.gov |

| Survivin | Downregulation | medchemexpress.comnih.gov |

Influence on p65 Nuclear Localization

Apoptosis Induction Mechanisms

In addition to its effects on the NF-κB pathway, this compound is known to induce apoptosis, or programmed cell death, in various cell types. nih.govselleckchem.com This is a key mechanism contributing to its observed anti-proliferative effects. nih.gov

The induction of apoptosis by this compound appears to involve the modulation of the Bcl-2 family of proteins, which are central regulators of the intrinsic apoptotic pathway. selleckchem.commdpi.com Research indicates that Berbamine treatment can lead to a decrease in the levels of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. mdpi.comnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that promotes the mitochondrial pathway of apoptosis. mdpi.com While some studies show a marked effect on Bcl-2 and Bax, others report that in certain cell lines, the levels of these specific proteins are not significantly affected, whereas other Bcl-2 family members like Bcl-xL and Bid are downregulated. nih.gov In ovarian cancer cells, for instance, Berbamine treatment resulted in increased levels of cleaved caspase-3, caspase-9, and Bax, while Bcl-2 levels decreased. mdpi.com

Table 2: Modulation of Bcl-2 Family Proteins by this compound

| Protein | Function | Effect of this compound | Reference |

| Bcl-2 | Anti-apoptotic | Decrease | mdpi.commdpi.comnih.gov |

| Bax | Pro-apoptotic | Increase | mdpi.commdpi.comnih.gov |

| Bcl-xL | Anti-apoptotic | Downregulation | nih.gov |

| Bid | Pro-apoptotic | Downregulation | nih.gov |

Caspase-Dependent Apoptotic Pathways

This compound is a known inducer of apoptosis, a form of programmed cell death, through pathways that are dependent on a family of cysteine proteases known as caspases. In leukemia cells, particularly those positive for the bcr/abl fusion gene, berbamine triggers apoptosis via a caspase-3-dependent pathway. mdpi.comnih.gov This process involves the activation of key executioner caspases that dismantle the cell.

Research on imatinib-resistant chronic myeloid leukemia (CML) cells (K562-r) has elucidated this mechanism further. Treatment with berbamine leads to a significant down-regulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. nih.gov Concurrently, it up-regulates the expression of pro-apoptotic proteins like Bax. nih.gov This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov The released cytochrome c then activates initiator caspase-9, which in turn activates the executioner caspase-3, culminating in the proteolytic cleavage of poly(ADP-ribose) polymerase (PARP) and subsequent cell death. nih.govnih.gov Studies in human prostate cancer cells and leukemia Jurkat cells have also confirmed the activation of caspase-9 and caspase-3 and an increase in caspase-3 protein expression following treatment. nih.govgoogle.com The critical role of caspases is highlighted by the finding that pre-treatment with a pan-caspase inhibitor can significantly block berbamine-induced apoptosis. nih.gov

| Cell Line | Key Findings in Caspase-Dependent Apoptosis | Reference |

| K562-r (Imatinib-resistant CML) | Down-regulates Bcl-2 and Bcl-xL; up-regulates Bax and cytoplasmic cytochrome c; stimulates PARP cleavage. | nih.gov |

| Leukemia Cells (general) | Induces caspase-3-dependent apoptosis through surviving pathway activation. | mdpi.com |

| Bcr/abl+ CML Cells | Induces apoptosis through a caspase-3-dependent pathway. | nih.gov |

| Prostate Cancer Cells (DU145, LNCaP) | Increases Bax/Bcl-2 ratio; disrupts mitochondrial membrane potential; activates caspase-9 and caspase-3. | nih.gov |

| Jurkat Cells (Leukemia) | Increases caspase-3 protein expression. | google.com |

Caspase-Independent Apoptotic Pathways

In addition to its well-documented role in caspase-dependent apoptosis, evidence suggests that berbamine can also induce programmed cell death through caspase-independent mechanisms in certain cancer cells. ontosight.aisc.edu This alternative pathway is crucial for overcoming resistance to apoptosis that can arise from defects in the caspase cascade.

One key mediator of this pathway is the apoptosis-inducing factor (AIF). vumc.org Studies on a related compound, berberine (B55584), in colon tumor cells have shown that it can induce cell death without stimulating caspase activation. vumc.org Instead, it triggers the production of reactive oxygen species (ROS), which leads to the release of AIF from the mitochondria and its subsequent translocation to the nucleus. vumc.org Once in the nucleus, AIF induces chromatin condensation and large-scale DNA fragmentation, leading to cell death in a caspase-independent manner. vumc.org This process is also associated with the activation of poly (ADP-ribose) polymerase (PARP) and the release of cathepsin B from lysosomes, both of which contribute to AIF-mediated cell death. vumc.org

| Pathway Component | Role in Caspase-Independent Apoptosis | Reference |

| Apoptosis-Inducing Factor (AIF) | Released from mitochondria and translocates to the nucleus to induce cell death. | vumc.org |

| Reactive Oxygen Species (ROS) | Production is stimulated by treatment, leading to AIF release. | vumc.org |

| Cathepsin B | Released from lysosomes, contributing to AIF activation. | vumc.org |

| Poly (ADP-ribose) polymerase (PARP) | Activation is induced and contributes to AIF-dependent cell death. | vumc.org |

Cell Cycle Progression Inhibition

A fundamental aspect of berbamine's anticancer activity is its ability to halt the cell cycle, thereby inhibiting the proliferation of malignant cells. selleckchem.comnih.gov The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. Berbamine has been shown to induce cell cycle arrest at different phases, primarily at the G0/G1 and G1-S transitions, depending on the cancer cell type. nih.govnih.govmdpi.com

G0/G1 Phase Arrest

Berbamine has been demonstrated to induce cell cycle arrest at the G0/G1 phase in several cancer types, including renal cell carcinoma (RCC) and gastric cancer. nih.govresearchgate.net This arrest prevents cells from entering the DNA synthesis (S) phase, effectively stopping their division. The mechanism underlying this G0/G1 arrest involves the modulation of key regulatory proteins.

In RCC cells, berbamine treatment leads to a significant increase in the number of cells in the G0/G1 phase, which is accompanied by a marked decrease in the protein level of Cyclin D1. nih.gov Similarly, in gastric cancer cells, berbamine down-regulates the expression of G0-G1 phase transition-related proteins, including Cyclin D1, cyclin-dependent kinase 4 (CDK4), and phosphorylated retinoblastoma protein (p-Rb1). researchgate.net Studies with the related alkaloid berberine further support this mechanism, showing that G1 arrest is associated with an increased expression of CDK inhibitory proteins like p21 and p27, and decreased expression of cyclins D1, D2, and E, as well as CDKs 2, 4, and 6. nih.gov

| Cell Line | Effect on Cell Cycle | Key Protein Modulations | Reference |

| Renal Cell Carcinoma (786-O, OSRC-2) | G0/G1 phase arrest | Decreased CyclinD1 | nih.gov |

| Gastric Cancer (SGC-7901, BGC-823) | G0/G1 phase arrest | Decreased p-Rb1, Cyclin D1, CDK4 | researchgate.net |

| Prostate Cancer (DU145) | G1 phase arrest | Decreased Cyclins D1, D2, E, CDK2, CDK4, CDK6; Increased p21, p27 | nih.gov |

G1-S Phase Arrest

In other contexts, such as colorectal cancer (CRC), berbamine is reported to induce an arrest at the transition between the G1 and S phases of the cell cycle. nih.govmdpi.com This action similarly prevents the replication of cellular DNA, a prerequisite for cell division.

The mechanism for G1-S phase arrest involves a distinct but related set of molecular changes. In CRC cells, berbamine treatment leads to an increase in the levels of the p21 protein, a potent cyclin-dependent kinase inhibitor. nih.govmdpi.com This upregulation of p21 contributes to the arrest by inhibiting the activity of CDK complexes. Concurrently, berbamine decreases the levels of key proteins required for G1-S progression, including Cyclin E1, Cyclin E2, Cyclin D1, and CDK6. nih.govmdpi.com By inhibiting these proteins, berbamine effectively creates a barrier that prevents the cell from transitioning from the G1 phase to the S phase. nih.gov

| Cell Line | Effect on Cell Cycle | Key Protein Modulations | Reference |

| Colorectal Cancer (HT-29, HCT116, etc.) | G1-S phase arrest | Increased p21; Decreased CyclinE1, CyclinE2, CDK6, CyclinD1 | nih.govmdpi.com |

Tyrosine Kinase Inhibition

This compound also functions as a multitargeted inhibitor of receptor tyrosine kinases (RTKs). nih.gov Tyrosine kinases are enzymes that play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. nih.gov The constitutive activation of these kinases is a common driver of cancer. Berbamine has been shown to interfere with several of these kinases, including the Bcr-Abl fusion protein and members of the receptor tyrosine kinase family like EGFR, PDGFR, and FGFR. patsnap.comnih.gov

Bcr-Abl Tyrosine Kinase Inhibition

One of the most significant targets of berbamine is the Bcr-Abl tyrosine kinase, the hallmark of chronic myeloid leukemia (CML). patsnap.comnih.gov The bcr-abl fusion gene produces a constitutively active tyrosine kinase that drives the uncontrolled proliferation of leukemia cells. nih.gov

Berbamine acts as a novel inhibitor of this fusion gene, effectively down-regulating the level of the p210bcr/abl oncoprotein. nih.govgoogle.com This inhibition hampers the growth and survival of leukemia cells. patsnap.com Importantly, berbamine shows efficacy against both imatinib-sensitive and imatinib-resistant CML cells, suggesting it may be a valuable therapeutic agent for patients who have developed resistance to standard tyrosine kinase inhibitors. nih.govnih.govbiocrick.com Its ability to inhibit Bcr-Abl activity contributes directly to its potent anti-leukemia effects, which include the induction of apoptosis in bcr/abl-positive cells. nih.gov

| Target | Cancer Type | Mechanism of Action | Reference |

| Bcr-Abl Tyrosine Kinase | Chronic Myeloid Leukemia (CML) | Down-regulates p210bcr/abl oncoprotein levels; effective in imatinib-sensitive and resistant cells. | patsnap.comnih.govbiocrick.com |

| Receptor Tyrosine Kinases (RTKs) | Colorectal Cancer | Decreases expression levels of phosphor-AKT, PDGFRα, PDGFRβ, EGFR, FGFR3, and FGFR4. | nih.gov |

Receptor Tyrosine Kinase (RTK) Axis Modulation

This compound has been identified as a multi-targeted inhibitor of receptor tyrosine kinases (RTKs), a family of cell surface receptors that play crucial roles in cellular growth, differentiation, and survival. nih.gov Dysregulation of RTK signaling is a common feature in various cancers, making them important therapeutic targets. This compound's ability to modulate the activity of several RTKs contributes to its observed anti-cancer effects. nih.gov

Epidermal Growth Factor Receptor (EGFR) Regulation

This compound has been shown to down-regulate the expression of Epidermal Growth Factor Receptor (EGFR). nih.gov Studies in colorectal cancer cell lines have demonstrated that treatment with this compound leads to a decrease in both the gene and protein expression levels of EGFR. nih.gov While one study on Japanese encephalitis virus infection noted that berbamine did not affect the internalization of the EGFR complex but did inhibit its endolysosomal degradation, other research focusing on cancer cells suggests a more direct regulatory role. tandfonline.com Specifically, in colon tumor cells, the related compound berberine was found to inhibit EGFR activation and proliferation by stimulating the ubiquitin ligase Cbl, which in turn leads to EGFR ubiquitination and downregulation. nih.gov This suggests that berbamine may employ a similar mechanism to control EGFR signaling. In silico molecular docking studies have also predicted a high binding affinity of this compound to the active sites of EGFR, further supporting its potential as an EGFR inhibitor.

Platelet-Derived Growth Factor Receptor Alpha (PDGFRα) Regulation

This compound also targets the Platelet-Derived Growth Factor Receptor Alpha (PDGFRα). Research on colorectal cancer has revealed that this compound treatment results in the downregulation of PDGFRα at both the gene and protein levels. nih.gov PDGFRα is a key driver of cell proliferation in various mesenchymal-derived cells, and its signaling is crucial in both normal development and pathological conditions like fibrosis and cancer. nih.gov The inhibition of PDGFRα by this compound is a key component of its multi-targeted RTK inhibitory action, contributing to its anti-proliferative effects. nih.gov

Fibroblast Growth Factor Receptor 4 (FGFR4) Regulation

The regulatory effects of this compound extend to Fibroblast Growth Factor Receptor 4 (FGFR4). In colorectal cancer cells, treatment with this compound has been shown to decrease the expression of the FGFR4 gene and the corresponding protein. nih.govthermofisher.com FGFR4 is implicated in various cellular processes, including cell proliferation and metabolism, and its overexpression is associated with several types of cancer. nih.govnih.gov By downregulating FGFR4, this compound can disrupt these oncogenic signaling pathways. nih.gov

Fibroblast Growth Factor Receptor 3 (FGFR3) Regulation

This compound also modulates Fibroblast Growth Factor Receptor 3 (FGFR3). Studies have shown that this compound can decrease the protein expression levels of FGFR3 in colorectal cancer cells. nih.gov FGFR3 is known to be involved in the regulation of cell growth and differentiation, and mutations in the FGFR3 gene are associated with various cancers. biosb.comnih.gov The downregulation of FGFR3 by this compound represents another facet of its multi-targeted approach to inhibiting oncogenic signaling pathways. nih.gov

Calcium Homeostasis and Calcium-Dependent Kinase Modulation

This compound is recognized for its significant influence on intracellular calcium (Ca²⁺) homeostasis and the modulation of calcium-dependent kinases. biosynth.comnih.gov Alterations in intracellular Ca²⁺ levels are fundamental to a wide array of biological processes, and their dysregulation is often linked to disease states. nih.gov

The compound is known to interact with cellular signaling pathways by affecting calcium ions within cells. biosynth.com It has been described as a calcium channel blocker and a calmodulin modulator. tandfonline.comscbt.com As a calmodulin modulator, berbamine can stabilize specific conformations of calmodulin, which in turn alters the dynamics of calcium ion binding and impacts the activation of various calcium-dependent enzymes. scbt.com

A key target of this compound in this context is the Ca²⁺/calmodulin-dependent protein kinase II (CaMKII). tandfonline.comselleck.co.jpnih.gov Berbamine acts as an ATP-competitive inhibitor of CaMKII. tandfonline.comnih.gov This inhibition has been shown to destabilize the oncoprotein c-Myc, leading to reduced tumor burden. tandfonline.com By targeting CaMKII, berbamine and its derivatives can potently suppress cancer cell proliferation and induce cell death in various cancer types, including liver cancer. nih.gov Furthermore, berbamine's regulation of intracellular calcium homeostasis can inhibit the expression of Ca²⁺-dependent proteolytic enzymes like calpain. nih.gov

While some studies indicate that berbamine treatment does not alter basal cytosolic Ca²⁺ concentration or affect calcium release from the endoplasmic reticulum, its primary mechanism in this domain appears to be the direct inhibition of calcium-dependent kinases like CaMKII. tandfonline.com This targeted inhibition underscores its role as a significant modulator of calcium-mediated signaling pathways.

Interactive Data Table: this compound's Impact on RTK Expression

| Target RTK | Effect on Gene Expression | Effect on Protein Expression | Cell Type Studied | Reference |

| EGFR | Downregulation | Downregulation | Colorectal Cancer Cells | nih.gov |

| PDGFRα | Downregulation | Downregulation | Colorectal Cancer Cells | nih.gov |

| FGFR4 | Downregulation | Downregulation | Colorectal Cancer Cells | nih.gov |

| PDGFRβ | Not Reported | Downregulation | Colorectal Cancer Cells | nih.gov |

| FGFR3 | Not Reported | Downregulation | Colorectal Cancer Cells | nih.gov |

Interactive Data Table: this compound and Calcium-Dependent Kinase Modulation

| Target Kinase | Mechanism of Action | Cellular Outcome | Reference |

| CaMKII | ATP-competitive inhibitor | Inhibition of cancer cell proliferation, induction of cell death, destabilization of c-Myc | tandfonline.comnih.govnih.gov |

| Calpain | Inhibition of expression via calcium homeostasis regulation | Potential reduction in proteolytic activity | nih.gov |

Interference with Calcium Ion Channels

This compound has been identified as a calcium channel blocker. patsnap.comnih.gov Research indicates that it inhibits Ca2+ influx through both voltage-dependent and receptor-operated calcium channels. researchgate.net This inhibitory action is similar to that of verapamil, a well-known calcium channel blocker. nih.govresearchgate.net Studies have shown that berbamine can antagonize the increase in intracellular calcium induced by agents like potassium chloride (KCl) and norepinephrine (B1679862) (NE), which are known to activate voltage-dependent and receptor-operated channels, respectively. researchgate.net Furthermore, its effects on the sustained phase of serotonin-induced intracellular calcium elevation also suggest an inhibition of Ca2+ influx. researchgate.net The compound's ability to block these channels has been observed in various cell types, including cardiomyocytes and HeLa cells. nih.govresearchgate.net

Modulation of Intracellular Calcium Levels

By interfering with calcium ion channels, this compound effectively modulates intracellular calcium levels. patsnap.com While it inhibits the influx of extracellular calcium, studies suggest it does not affect the release of calcium from intracellular stores, such as the sarcoplasmic reticulum. researchgate.net For instance, the mobilization of intracellular calcium induced by caffeine (B1668208) was not suppressed by berbamine pretreatment. nih.govresearchgate.net This selective action on calcium influx without altering intracellular release is a key feature of its mechanism. The regulation of intracellular calcium homeostasis by berbamine is also implicated in its potential therapeutic effects, such as in models of Alzheimer's disease where it may inhibit calcium-dependent proteases. frontiersin.org

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Targeting

A significant downstream target of berbamine's modulation of calcium signaling is the Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). selleckchem.com This enzyme is a crucial mediator in many cellular processes, and its inhibition by berbamine has profound implications for its pharmacological activity.

Berbamine is recognized as a natural inhibitor of CaMKIIγ, a specific isoform of CaMKII. nih.govnih.gov This inhibition is a key mechanism underlying its anti-cancer and anti-angiogenic effects. selleckchem.comnih.gov In glioblastoma, for example, berbamine's antiangiogenic properties are associated with the downregulation of signaling pathways involving CaMKIIγ. nih.gov By targeting CaMKIIγ, berbamine can suppress the proliferation and survival of cancer cells. selleckchem.com The inhibition of CaMKIIγ by berbamine also plays a role in its immunomodulatory functions, as it can prevent the nuclear translocation of NF-κB, a transcription factor involved in inflammation and cell survival. nih.gov

Oxidative Stress Regulation and Reactive Oxygen Species (ROS) Generation

This compound exhibits a dual role in regulating oxidative stress, demonstrating both antioxidant properties and the ability to induce the accumulation of reactive oxygen species (ROS). This paradoxical effect is context-dependent and contributes to its diverse biological activities.

Antioxidant Properties

Berbamine has been reported to possess antioxidant properties. patsnap.comfrontiersin.org It can help in reducing oxidative stress, a factor implicated in the progression of various diseases, including cancer. patsnap.com In some contexts, it has been shown to down-regulate antioxidant genes. researchgate.net Studies have indicated that berbamine can protect against lipid peroxidation and mitochondrial dysfunction, processes closely linked to oxidative damage. caymanchem.com Its antioxidant effects are also observed in its ability to counteract pathophysiological mechanisms in conditions like overactive bladder syndrome. researchgate.net

Induction of ROS Accumulation

Conversely, berbamine can also trigger the accumulation of ROS in certain cells, particularly cancer cells. researchgate.netnih.gov This induction of ROS appears to be a critical factor in its anti-cancer activity, leading to apoptosis (programmed cell death). nih.govontosight.ai The excessive ROS generated by berbamine can activate signaling pathways, such as the MAPK pathway, which in turn mediate mitochondria-dependent apoptosis. nih.gov This pro-oxidant activity can also create a synergistic effect when combined with chemotherapy agents like cisplatin (B142131), enhancing their killing effect on cancer cells. nih.gov The accumulation of ROS may also contribute to the disruption of metabolic processes within cancer cells. researchgate.net

Key Signaling Cascade Modulation

This compound exerts its cellular effects by modulating several key signaling cascades critical in cell proliferation, survival, and inflammatory responses. Its ability to interact with multiple pathways underscores its potential as a multi-target agent.

JAK/STAT Pathway Regulation

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a crucial signaling cascade that transmits information from extracellular signals to the nucleus, influencing gene expression involved in immunity, proliferation, and apoptosis. Berbamine has been shown to inhibit this pathway. nih.gov

Signal transducer and activator of transcription 3 (STAT3) is a key protein in the JAK/STAT pathway, and its constitutive activation is frequently observed in various cancers. mdpi.comresearchgate.net Berbamine has been demonstrated to physically interact with STAT3, leading to the inhibition of its activation. nih.gov This interaction prevents the auto-phosphorylation of JAK2 kinase at tyrosine residues 1007/1008, a critical step for its kinase activity. mdpi.comnih.gov Consequently, the downstream signaling of constitutively activated STAT3 is blocked. mdpi.comnih.gov This blockade results in the downregulation of STAT3 target genes, including the anti-apoptotic proteins Mcl-1 and Bcl-xL. mdpi.com Furthermore, in combination with radiation, berbamine has been shown to reduce the levels of phosphorylated STAT3 (p-STAT3). nih.gov A derivative of berbamine, 4-chlorobenzoyl berbamine, has also been found to inhibit STAT3 activation. nih.gov

This compound has demonstrated a selective ability to down-regulate Signal Transducer and Activator of Transcription 4 (STAT4). nih.govaai.org This effect is not due to the inhibition of STAT4 phosphorylation or the expression of upstream kinases like Tyk2 and Jak2. aai.org Instead, berbamine promotes the proteasomal degradation of STAT4. aai.org It achieves this by up-regulating SLIM, a ubiquitin E3 ligase specific for STAT4, which in turn leads to increased polyubiquitination and subsequent degradation of the STAT4 protein. aai.org This selective down-regulation of STAT4 has been observed in the context of experimental autoimmune encephalomyelitis, where it contributes to the compound's anti-inflammatory properties. aai.org Additionally, in renal epithelial cells, a STAT4 inhibitor, this compound, was shown to reduce the expression of profibrotic markers, an effect correlated with STAT4 down-regulation. bioworld.comnih.gov

Interferon-gamma (IFN-γ) is a critical cytokine involved in immune responses, and its action is closely linked to the JAK/STAT pathway. Berbamine has been found to selectively inhibit the production and action of IFN-γ in CD4+ T cells. aai.org This inhibitory effect is a direct consequence of the berbamine-induced down-regulation of STAT4. aai.org By promoting STAT4 degradation, berbamine markedly decreases IFN-γ production. aai.org The regulation of IFN-γ by berbamine has profound anti-inflammatory effects. aai.org In some contexts, berbamine treatment has been shown to enhance IFN-γ production. nih.gov

STAT4 Down-Regulation

PI3K/Akt Signaling Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell proliferation, survival, and metabolism, and its aberrant activation is common in many cancers. nih.gov this compound has been shown to inhibit this pathway. nih.govresearchgate.net Studies have demonstrated that berbamine treatment leads to a reduction in the levels of key components of this pathway, including PI3K and phosphorylated Akt (p-Akt). nih.govresearchgate.net This inhibition of the PI3K/Akt pathway contributes to the anti-proliferative and pro-apoptotic effects of berbamine in cancer cells. nih.govnih.gov The inhibition of this pathway by natural products is a recognized mechanism for suppressing cancer cell metastasis. acs.org A derivative of berbamine has also been shown to inhibit the activation of Akt. nih.gov

MDM2-p53 Signaling Pathway Regulation

The murine double minute 2 (MDM2)-p53 signaling pathway is a critical regulator of the tumor suppressor protein p53. MDM2 acts as a negative regulator of p53 by targeting it for degradation. Berbamine has been found to regulate this pathway by inhibiting MDM2. nih.govresearchgate.net This inhibition relieves the MDM2-mediated suppression of p53, leading to an increase in p53 levels. nih.govresearchgate.net The activation of p53 can, in turn, induce cell cycle arrest and apoptosis. nih.gov Research has shown that in lung cancer cells treated with berbamine, the expression of MDM2 is downregulated, while p53 expression is upregulated. nih.gov This modulation of the MDM2-p53 pathway is a key mechanism through which berbamine exerts its anti-cancer effects. mdpi.comnih.gov

Table of Research Findings on this compound's Signaling Pathway Modulation

| Signaling Pathway | Key Protein Modulated | Effect of this compound | Observed Cellular Outcome | References |

|---|---|---|---|---|

| JAK/STAT | STAT3 | Inhibition of activation and phosphorylation | Downregulation of anti-apoptotic genes (Mcl-1, Bcl-xL) | mdpi.comnih.gov |

| JAK/STAT | STAT4 | Promotes proteasomal degradation | Decreased IFN-γ production, anti-inflammatory effects | nih.govaai.orgbioworld.comnih.gov |

| JAK/STAT | IFN-γ | Inhibition of production and action | Anti-inflammatory effects | aai.org |

| PI3K/Akt | PI3K, p-Akt | Inhibition of expression/phosphorylation | Anti-proliferative and pro-apoptotic effects | nih.govnih.govresearchgate.netnih.govacs.org |

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-chlorobenzoyl berbamine |

| This compound |

| IFN-γ |

| p-Akt |

| p-STAT3 |

| PI3K |

| STAT3 |

| STAT4 |

| Tyk2 |

| Jak2 |

| Mcl-1 |

| Bcl-xL |

| MDM2 |

JNK/AP-1 Signaling Activation

Berbamine and its derivatives have been shown to engage the c-Jun N-terminal kinase (JNK)/Activator protein-1 (AP-1) signaling pathway to induce apoptosis in certain cancer cells. Research on human glioblastoma cancer stem-like cells revealed that a novel derivative of berbamine led to an increase in the phosphorylation of JNK isoforms. mdpi.com This activation of JNK subsequently enhanced the phosphorylation of its downstream target, c-Jun, and increased the total protein levels of c-Fos. mdpi.com Together, c-Jun and c-Fos form the AP-1 transcription factor. These findings suggest that the berbamine derivative activates a JNK-c-Jun/AP-1 transduction cascade, which is instrumental in the induction of apoptosis. mdpi.com Further studies have corroborated that berbamine-induced apoptosis occurs through the JNK/AP-1 signaling pathway in other cancer models as well, such as multiple myeloma. nih.gov In multiple myeloma RPMI 8226 cells, berbamine's inhibitory effect on cell growth is associated with the activation of the GADD45/JNK signaling pathway, leading to apoptosis.

Table 1: Research Findings on this compound and JNK/AP-1 Signaling

| Cell Line/Model | Key Findings | Outcome | Reference |

| Human Glioblastoma Stem-like Cells | Increased phosphorylation of JNK isoforms and c-Jun; enhanced protein levels of c-Fos. | Activation of JNK-c-Jun/AP-1 cascade, inducing apoptosis. | mdpi.com |

| Multiple Myeloma RPMI 8226 Cells | Activation of GADD45/JNK signaling pathway. | Inhibition of cell growth and induction of apoptosis. |

Transforming Growth Factor-β (TGF-β)/Smad Signaling Activation

Berbamine has been identified as an activator of the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway, particularly in the context of pancreatic and chronic myeloid leukemia cells. mdpi.comnih.gov In combination with gemcitabine (B846), berbamine was found to activate this pathway in pancreatic cancer cells by decreasing the expression of the inhibitory protein Smad7 and increasing the expression of the transforming growth factor-β receptor II (TβRII). mdpi.comnih.govbiocrick.com This modulation allows for the enhanced activity of the TGF-β/Smad pathway. mdpi.com

Consequently, an increase in the levels of total and phosphorylated SMAD3 was observed in berbamine-treated chronic myeloid leukemia cells. mdpi.com The activation of SMAD3 leads to changes in downstream target genes, including the up-regulation of the cell cycle inhibitor p21 and the down-regulation of proliferative proteins such as c-Myc and Cyclin D1. mdpi.comnih.govbiocrick.com These studies indicate that berbamine-induced activation of the TGF/SMAD pathway is a key mechanism for its effects on cell cycle arrest and the induction of apoptosis in cancer cells. mdpi.combiocrick.com

Table 2: Effects of this compound on the TGF-β/Smad Pathway

| Cell Line/Model | Upstream Effects | Downstream Effects | Outcome | Reference |

| Pancreatic Cancer Cells (BxPC-3, Panc-1) | Decrease in Smad7, Increase in TβRII. | Up-regulation of p21, Down-regulation of c-Myc and Cyclin D1. | Enhanced gemcitabine-induced cell growth inhibition and apoptosis. | mdpi.comnih.gov |

| Chronic Myeloid Leukemia Cells | Marked increase in total and phosphorylated-SMAD3. | Inhibitory effects on c-Myc and cyclin D1 through p-SMAD3. | Cell cycle arrest and apoptosis. | mdpi.com |

Mitogen-Activated Protein Kinase (MAPK) Pathway Influence

The influence of this compound on the Mitogen-Activated Protein Kinase (MAPK) pathway appears to be context-dependent, with reports indicating both inhibitory and activational roles. In human colon cancer cells, berbamine has been shown to block the MEK/ERK signaling pathway, which is a key component of the MAPK cascade. researchgate.net This inhibition was associated with a decrease in the migration potential of the cancer cells. researchgate.net

Conversely, other studies suggest that berbamine can potentiate apoptosis through the activation of MAPK signaling, often mediated by an increase in reactive oxygen species (ROS). nih.gov In human lung carcinoma cells, the combination of berbamine and cisplatin led to an accumulation of excessive ROS, which in turn activated MAPK-mediated mitochondria-dependent apoptosis. nih.gov It is hypothesized that alterations in ROS levels observed in response to berbamine may be linked to modifications in the MAPK pathway. asm.org Another study noted that the multikinase inhibitor sorafenib (B1663141) could inhibit the activation of p38-MAPK and ERK1/2 that was induced by berbamine, suggesting that under certain conditions, berbamine can indeed activate these MAPK components. mdpi.com

c-Maf Expression Regulation

Table 3: this compound's Regulation of c-Maf

| Cell Line/Model | Effect on c-Maf | Associated Pathway | Outcome | Reference |

| Human Lung Cancer Cells (A549) | Downregulated expression of c-Maf. | PI3K/Akt and MDM2-p53 signaling pathways. | Inhibition of cell proliferation, migration, and invasion; induction of cell death. | nih.govnih.gov |

Autophagy Process Modulation

Late-Stage Autophagy Inhibition

Berbamine hydrochloride is characterized as a potent inhibitor of late-stage autophagy. nih.govmdpi.comnih.gov This is demonstrated by its ability to induce the accumulation of autophagosomes and increase the levels of key autophagy-related proteins, LC3-II and p62 (also known as sequestosome 1). mdpi.comnih.gov The protein p62 is typically degraded along with cargo in the autolysosome, so its accumulation is indicative of a blockage in the autophagic flux. tandfonline.com This disruption of autophagic flux has been observed in various cell types, including melanoma and intestinal epithelial cells. mdpi.comtandfonline.com By inhibiting this cellular degradation and recycling process at a late stage, berbamine prevents the completion of autophagy. mdpi.comresearchgate.net

Lysosomal Acidification Disruption

The mechanism underlying berbamine's inhibition of late-stage autophagy involves the disruption of lysosomal function. mdpi.comnih.gov Specifically, studies using fluorescence staining and co-localization analyses have revealed that berbamine impairs or inhibits lysosomal acidification. mdpi.comnih.gov This action occurs without preventing the physical fusion of autophagosomes with lysosomes to form autolysosomes. mdpi.comnih.gov The acidic environment within lysosomes is critical for the enzymatic degradation of their contents. By disrupting this acidification, berbamine renders the lysosomes dysfunctional, thereby halting the final degradation step of the autophagy process. mdpi.comnih.govresearchgate.net One proposed mechanism for this effect is the activation of Nox2, an enzyme that produces superoxide (B77818) anions, which can neutralize the protons within the lysosomal lumen, thus raising its pH. nih.gov

Table 4: Summary of this compound's Effect on Autophagy

| Autophagy Stage | Mechanism of Action | Key Molecular Indicators | Outcome | Reference |

| Late-Stage Autophagy | Inhibition of autophagic flux. | Accumulation of autophagosomes, elevated LC3-II and p62 levels. | Incomplete autophagy. | mdpi.comnih.govtandfonline.com |

| Lysosomal Function | Disruption of lysosomal acidification without blocking autophagosome-lysosome fusion. | Potential activation of Nox2 to neutralize lysosomal protons. | Impaired degradation of autolysosomal contents. | nih.govmdpi.comnih.gov |

Autophagosome Accumulation

This compound has been identified as a potent late-stage autophagy inhibitor. mdpi.comnih.gov Its application leads to a discernible accumulation of autophagosomes within cells. mdpi.comnih.govnih.gov This effect is not due to an increase in the formation of autophagosomes but rather to an impairment of their degradation. nih.gov Studies in melanoma and lung carcinoma cells have demonstrated that treatment with this compound results in a significant increase in the number of autophagosomes, observable as LC3-positive puncta. mdpi.comnih.gov This accumulation is a key indicator of a blockage in the autophagic flux. ontosight.ainih.govnih.gov

LC3-II and p62 Levels Modulation

A hallmark of this compound's effect on autophagy is the modulation of specific protein levels. During autophagy, the cytosolic form of Microtubule-associated protein 1A/1B-light chain 3 (LC3-I) is converted to its lipidated form, LC3-II, which is recruited to autophagosome membranes. nih.gov Treatment with this compound leads to a time- and dose-dependent increase in LC3-II levels in cancer cells. nih.gov

Concurrently, the levels of sequestosome 1 (p62), a protein that binds to ubiquitinated cargo and is itself degraded during autophagy, are also elevated following treatment with this compound. nih.govnih.gov The accumulation of both LC3-II and p62 strongly suggests that the autophagic flux is disrupted at a late stage, specifically at the point of autophagosome degradation rather than formation. nih.govnih.gov This disruption is attributed to the inhibition of lysosomal acidification, which is crucial for the fusion of autophagosomes with lysosomes to form autolysosomes. mdpi.comnih.govnih.gov

| Cell Line | Treatment | Outcome | Reference |

| A375 (Melanoma) | This compound (5 µM for 24h) | Increased number of LC3-positive puncta | mdpi.comnih.gov |

| A375 and B16 (Melanoma) | This compound | Time- and dose-dependent increase in LC3-II levels | nih.gov |

| A375 and B16 (Melanoma) | This compound | Concentration-dependent increase in p62 levels | nih.gov |

| Lung Carcinoma Cells | This compound | Increased autophagosomes, marked by LC3-II upregulation and increased p62 | nih.gov |

| Caco-2 Cells | This compound | Enhanced p62 accumulation | nih.gov |

Immunomodulatory Mechanisms

Beyond its effects on autophagy, this compound exhibits significant immunomodulatory properties. aai.orgvulcanchem.com It has been shown to possess anti-inflammatory effects and can influence various immune cell responses. aai.orgnih.gov

Enhanced Major Histocompatibility Complex Class I (MHC-I) Antigen Presentation

A critical aspect of the anti-tumor immune response is the presentation of tumor antigens by Major Histocompatibility Complex Class I (MHC-I) molecules to CD8+ T cells. mdpi.com this compound has been shown to enhance MHC-I-mediated antigen presentation in melanoma cells. mdpi.comnih.govnih.gov By inhibiting autophagy, this compound prevents the degradation of MHC-I molecules, leading to their increased expression on the tumor cell surface. mdpi.com This enhanced presentation makes tumor cells more recognizable to the immune system. mdpi.comnih.govnih.gov

Research has demonstrated that in melanoma cell lines such as B16 and A375, treatment with this compound leads to a concentration-dependent increase in both surface and intracellular MHC-I levels. mdpi.com This effect is directly linked to its autophagy-inhibiting properties, as blocking autophagy through other means also results in increased MHC-I expression. mdpi.comnih.gov

Increased CD8+ T Cell Infiltration

The enhanced antigen presentation by MHC-I molecules on tumor cells, facilitated by this compound, leads to a more robust anti-tumor immune response. A key component of this response is the infiltration of cytotoxic CD8+ T cells into the tumor microenvironment. mdpi.comnih.govnih.gov Studies in mouse models of melanoma have shown that treatment with this compound significantly increases the infiltration of CD8+ T cells into the tumor tissue. mdpi.comnih.govnih.gov This increased infiltration is associated with suppressed tumor growth, highlighting the compound's potential to overcome tumor immune evasion. mdpi.comnih.govnih.govresearchgate.net

| Finding | Cell/Animal Model | Effect of this compound | Reference |

| MHC-I Expression | B16 and A375 melanoma cells | Concentration-dependent increase in surface and intracellular MHC-I | mdpi.com |

| Antigen Presentation | B16-OVA melanoma cells | Enhanced presentation of SIINFEKL peptide via H-2Kb | mdpi.com |

| CD8+ T Cell Infiltration | C57BL/6 mice with B16 melanoma | Significantly increased CD8+ T cell infiltration in tumors | mdpi.comnih.gov |

| Tumor Growth | C57BL/6 mice with B16 melanoma | Suppression of melanoma tumor growth | mdpi.comnih.gov |

Preclinical Biological Activity Studies of Berbamine Dihydrochloride

Oncological Research Applications

Berbamine (B205283) has demonstrated notable anti-myeloma properties in preclinical models. Research using the human multiple myeloma cell line KM3 has shown that berbamine inhibits cell proliferation in a manner dependent on both dose and time. nih.gov The inhibitory concentration 50 (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were recorded at 8.17 µg/mL, 5.09 µg/mL, and 3.84 µg/mL after 24, 48, and 72 hours of treatment, respectively. medchemexpress.com In contrast, the IC50 value for normal hematopoietic cells was significantly higher at 185.20 µg/mL after 48 hours, suggesting a degree of selectivity for cancer cells. medchemexpress.com

The mechanism behind this anti-myeloma effect involves the induction of cell cycle arrest at the G1 phase and the promotion of apoptosis, or programmed cell death. nih.gov Studies have shown that following 36 hours of treatment, the percentage of apoptotic KM3 cells increased significantly from 0.54% to 51.83%. nih.gov This is believed to be achieved through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, a key pathway involved in cell survival and proliferation. nih.govmedchemexpress.com Berbamine treatment leads to the down-regulation of proteins such as IKKα and p-IκBα, which in turn inhibits the nuclear translocation of the p65 subunit of NF-κB. nih.gov Consequently, the expression of downstream targets of NF-κB that promote cancer cell survival, including cyclin D1, Bcl-xL, Bid, and survivin, is reduced. nih.govmedchemexpress.com

Table 1: IC50 Values of Berbamine in KM3 Myeloma Cells

| Time Point | IC50 (µg/mL) |

|---|---|

| 24 hours | 8.17 |

| 48 hours | 5.09 |

| 72 hours | 3.84 |

Data sourced from preclinical in vitro studies. medchemexpress.com

Berbamine has shown potential in Chronic Myeloid Leukemia (CML) models. It has been found to inhibit the growth of various leukemia cell lines, including K562, Jurkat, and NB4 cells, while exhibiting minimal effects on normal bone marrow cells. nih.gov The primary mechanism appears to be the induction of apoptosis, which may be linked to the down-regulation of the bcr-abl oncogene expression. nih.gov In animal models, berbamine demonstrated significant anti-leukemic activity with little toxicity. nih.gov

A significant challenge in CML treatment is the development of resistance to standard therapies like imatinib. Berbamine has been investigated for its efficacy against imatinib-resistant CML cells. Studies on the imatinib-resistant K562 (K562-r) cell line revealed that berbamine effectively inhibits cell growth in a dose- and time-dependent manner. nih.gov The IC50 values for berbamine in K562-r cells were 17.1 µmol/L at 24 hours and 11.1 µmol/L at 48 hours. medchemexpress.comnih.gov

Berbamine was found to induce apoptosis in these resistant cells and restore their sensitivity to imatinib. nih.gov The mechanism of action in K562-r cells involves the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of the pro-apoptotic protein Bax. nih.gov Furthermore, berbamine treatment was shown to decrease the expression of mdr-1 mRNA and its protein product, P-glycoprotein (P-gp), which are associated with multidrug resistance. nih.gov In vivo studies using xenograft models of K562-r cells confirmed that berbamine could suppress tumor growth, with an inhibitory rate of 60.43% compared to the control group. nih.gov

Table 2: Berbamine Efficacy in Imatinib-Resistant K562 Cells

| Parameter | Observation | Reference |

|---|---|---|

| Cell Line | K562-r (Imatinib-Resistant) | nih.gov |

| IC50 (24h) | 17.1 µmol/L | nih.gov |

| IC50 (48h) | 11.1 µmol/L | nih.gov |

| In Vivo Tumor Inhibition | 60.43% | nih.gov |

Data from in vitro and in vivo preclinical research.

The anti-tumor effects of berbamine have also been assessed in liver cancer models. In a xenograft animal model using NOD/SCID mice, oral administration of berbamine significantly suppressed the growth of tumors derived from the Huh7 human liver cancer cell line. medchemexpress.com This treatment resulted in a 70% reduction in tumor weight. medchemexpress.com The growth of another liver cancer cell line, SK-Hep-1, was found to be less sensitive to berbamine. medchemexpress.com

Further research indicates that berbamine and its derivatives inhibit liver cancer cell proliferation and induce cell death by targeting the Ca²⁺/calmodulin-dependent protein kinase II (CAMKII). nih.govselleckchem.com Berbamine was also shown to downregulate the self-renewal capabilities of liver cancer-initiating cells. nih.gov The observation that CAMKII is hyperphosphorylated in human liver tumors compared to adjacent non-tumorous tissue supports the relevance of this target. nih.gov

In the context of melanoma, preclinical studies have demonstrated the efficacy of berbamine in animal models. In C57BL/6 mice bearing B16F10 melanoma tumors, treatment with berbamine-loaded lipid nanoparticles resulted in the suppression of primary tumor growth. nih.gov Another study showed that Berbamine hydrochloride (Ber) suppresses melanoma tumor growth in mice and enhances the infiltration of CD8⁺ T cells into the tumor tissue. researchgate.netmdpi.com

The mechanism underlying this effect is linked to the inhibition of autophagy. mdpi.comnih.gov By inhibiting autophagy, berbamine increases the expression of Major Histocompatibility Complex class I (MHC-I) molecules on the surface of melanoma cells. researchgate.netmdpi.com This enhanced antigen presentation improves the recognition and subsequent elimination of tumor cells by CD8⁺ T cells, thereby mitigating tumor immune escape. mdpi.comnih.gov

Chronic Myeloid Leukemia (CML) Models

Pancreatic Cancer Preclinical Models

In preclinical studies involving human pancreatic cancer cell lines, berbamine has demonstrated significant inhibitory effects. Research has shown that berbamine inhibits cell proliferation in a time- and dose-dependent manner in PANC-1, MIA-PaCa2, and BxPC-3 cells. scielo.brchemfaces.comresearchgate.net

Berbamine has been found to work synergistically with existing chemotherapeutic agents. Studies have shown that it enhances the growth inhibition and apoptosis induced by gemcitabine (B846). chemfaces.comacs.org This combination therapy led to the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the upregulation of pro-apoptotic proteins such as Bax and Bid. chemfaces.com Furthermore, the combination of berbamine and gemcitabine was observed to activate the transforming growth factor-β/Smad (TGF-β/Smad) signaling pathway. chemfaces.comacs.org

Synergistic effects were also noted with the targeted therapy agent gefitinib. Berbamine was found to sensitize pancreatic cancer cells to gefitinib, an effect linked to the suppression of STAT3 signaling. acs.orgmdpi.com Mechanistically, berbamine induces G1-phase cell cycle arrest and promotes apoptosis through the generation of reactive oxygen species (ROS). scielo.brresearchgate.net

Table 1: Effects of Berbamine on Pancreatic Cancer Cell Lines

| Cell Line | Observed Effects | Associated Mechanisms | Citation |

| PANC-1 | Inhibition of cell growth, G1-phase arrest, induction of apoptosis, synergy with gemcitabine and gefitinib. | ROS generation, STAT3 suppression, activation of TGF-β/Smad pathway. | scielo.brchemfaces.comacs.org |

| MIA-PaCa2 | Inhibition of cell growth, G1-phase arrest, induction of apoptosis, synergy with gefitinib. | ROS generation, STAT3 suppression. | scielo.brmdpi.com |

| BxPC-3 | Time- and dose-dependent growth inhibition, enhanced gemcitabine-induced apoptosis. | Regulation of Bcl-2 family proteins, activation of TGF-β/Smad pathway. | chemfaces.comacs.org |

Bladder Cancer Preclinical Models

Berbamine has been shown to suppress the viability of bladder cancer cell lines, including 5637 and T24, in a manner dependent on both concentration and time. nih.govsemanticscholar.org The half-maximal inhibitory concentration (IC50) at 48 hours of treatment was determined to be 15.58 µM for 5637 cells and 19.09 µM for T24 cells. nih.gov

Beyond inhibiting proliferation, berbamine also curtails the metastatic potential of bladder cancer cells by inhibiting their migration and invasion. nih.govnih.gov This is partly achieved by downregulating the expression of heparanase, an enzyme involved in extracellular matrix degradation. nih.gov Mechanistic studies have revealed that berbamine induces cell cycle arrest in the S phase and triggers apoptosis. nih.govsemanticscholar.org The underlying processes involve the generation of ROS and the modulation of the NF-κB signaling pathway. nih.govijbcp.comresearchgate.net

Table 2: Preclinical Activity of Berbamine in Bladder Cancer Models

| Cell Line | IC50 Value (48h) | Observed Effects | Associated Mechanisms | Citation |

| 5637 | 15.58 µM | Suppressed viability, inhibited proliferation, S-phase arrest, apoptosis. | ROS generation, NF-κB pathway modulation. | nih.govsemanticscholar.org |

| T24 | 19.09 µM | Suppressed viability, inhibited migration and invasion, S-phase arrest. | ROS generation, NF-κB pathway modulation, heparanase downregulation. | nih.govsemanticscholar.orgnih.gov |

Breast Cancer Preclinical Studies

Preclinical investigations have highlighted berbamine's potential in treating breast cancer, particularly aggressive and metastatic forms. It has been shown to suppress the growth, migration, and invasion of highly metastatic human breast cancer cells. ijbcp.comijbcp.com One of the mechanisms contributing to its anticancer effect is the inhibition of autophagy, a cellular process that cancer cells can exploit for survival. sc.edu

Berbamine also shows promise in combination therapies. Studies have demonstrated a synergistic effect when combined with the chemotherapy drug doxorubicin (B1662922) in both in vitro and in vivo models of breast cancer. sc.edu A significant focus of research has been on berbamine's ability to target cancer stem cells, a subpopulation of cells responsible for tumor initiation and recurrence. sc.edu The compound has been found to inhibit the growth of breast cancer cells by targeting Ca2+/calmodulin-dependent protein kinase II (CaMKII). ijbcp.comijbcp.com In models of triple-negative breast cancer, berbamine was found to induce cell death by increasing intracellular ROS levels. mdpi.com

Glioma Xenograft Model Efficacy

Research into glioblastoma, an aggressive form of brain cancer, has utilized derivatives of berbamine to explore therapeutic efficacy. A novel synthetic derivative, designated BBMD3, has shown potent activity against cancer stem-like cells isolated from human glioblastomas. ijbcp.comtums.ac.irplos.org

In preclinical models, BBMD3 was found to inhibit the viability and induce apoptosis in these glioblastoma stem-like cells, with a 50% lethal dose (LD50) of less than 5 µM after a 48-hour treatment period. plos.org The anticancer effect of BBMD3 in this context is mediated through the activation of the JNK (c-Jun N-terminal kinase) signaling pathway and the upregulation of a specific microRNA, miRNA-4284. tums.ac.irplos.org Interestingly, unlike in some other cancer types, the activity of BBMD3 in glioblastoma stem-like cells was not associated with the inhibition of STAT3 signaling but was strongly linked to the activation of the JNK pathway. plos.org

Lung Cancer In Vitro and In Vivo Investigations

Berbamine has been extensively studied in preclinical models of non-small-cell lung cancer (NSCLC). In vitro studies have consistently shown that berbamine inhibits the growth of lung cancer cell lines such as A549 and PC9 in a time- and dose-dependent fashion. nih.gov The IC50 values were reported to be approximately 8.3 µM for A549 cells and 16.8 µM for PC9 cells after 72 hours of treatment in one study, while another reported an IC50 of 11.2 µM for A549 cells. waocp.orgnih.gov

The compound's activity extends to inhibiting cell proliferation, migration, and invasion while inducing cell death. mdpi.comnih.gov These in vitro findings are supported by in vivo evidence from xenograft mouse models. In these models, administration of berbamine significantly suppressed the growth of A549-derived tumors and led to a prolonged survival time for the animals. waocp.orgnih.govwaocp.org The molecular mechanisms underlying these effects are multifactorial, involving the regulation of several key signaling pathways, including c-Maf, PI3K/Akt, and MDM2-p53. mdpi.comnih.gov

Table 3: In Vitro Efficacy of Berbamine in Lung Cancer Cell Lines

| Cell Line | IC50 Value | Observed Effects | Associated Mechanisms | Citation |

| A549 | 8.3 µM (72h) / 11.2 µM | Growth inhibition, reduced proliferation, migration, and invasion; induction of cell death. | Regulation of PI3K/Akt and MDM2-p53 pathways. | waocp.orgnih.gov |

| PC9 | 16.8 µM (72h) | Growth inhibition, reduced migration. | Regulation of c-Maf and MDM2-p53 pathways. | nih.gov |

Colorectal Cancer Progression Inhibition

The potential of berbamine to inhibit the progression of colorectal cancer has been demonstrated in various preclinical models. It effectively inhibits the proliferation of colorectal cancer cell lines, including HCT116 and SW480, in a manner dependent on concentration and duration of exposure. nih.govresearchgate.net

Mechanistically, berbamine induces apoptosis and causes cell cycle arrest at the G0/G1 phase. nih.govresearchgate.net This is achieved by activating a p53-dependent apoptotic signaling pathway, which involves increasing the protein levels of p53, the executioner caspases-3 and -9, and the pro-apoptotic protein Bax, while simultaneously decreasing the level of the anti-apoptotic protein Bcl-2. nih.gov The efficacy of berbamine was also confirmed in vivo, where it suppressed the growth of tumors in a SW480 xenograft model. nih.gov Other studies have elucidated additional mechanisms, such as the inhibition of telomerase activity in HCT116 cells and the induction of autophagy via the MEK/ERK pathway. ijbcp.comnih.govmdpi.com More recent research suggests that berbamine may also function as a multi-targeted receptor tyrosine kinase (RTK) inhibitor, suppressing the RTKs/Akt signaling axis. nih.gov

Table 4: Preclinical Findings for Berbamine in Colorectal Cancer

| Cell Line | Observed Effects | Associated Mechanisms | Citation |

| HCT116 | Inhibition of proliferation, G0/G1 cell cycle arrest, apoptosis, inhibition of telomerase activity. | Activation of p53-dependent pathway, inhibition of RTKs/Akt axis. | nih.govnih.govmdpi.comnih.gov |

| SW480 | Inhibition of proliferation, G0/G1 cell cycle arrest, apoptosis, tumor growth suppression in vivo. | Activation of p53-dependent pathway, increased caspase-3/9 and Bax, decreased Bcl-2. | nih.govresearchgate.net |

Osteosarcoma Cell Line Studies

Preclinical studies have explored the effects of berbamine and its synthetic derivatives on osteosarcoma, the most common primary bone cancer. A derivative named BBMD3 was shown to inhibit cell viability and induce apoptosis in several human osteosarcoma cell lines (G292, KHOS, and MG-63). nih.gov This action was linked to the activation of the JNK/AP-1 signaling pathway, which was triggered by an increase in ROS. nih.gov BBMD3 also reduced the expression of cell cycle regulators cyclin D1 and D2. nih.gov

Another derivative, 2-methylbenzoyl berbamine (BBD24), effectively inhibited the growth of HOS and MG63 cell lines, as well as cells from primary patient tumors. nih.gov BBD24 was found to induce multiple forms of cell death, including apoptosis and autophagy, and to downregulate the NF-κB, AKT, and ERK signaling networks. nih.gov Berbamine hydrochloride has also been shown to inhibit the proliferation, migration, and invasion of MG-63 and U2OS cells by downregulating matrix metalloproteinases MMP-2 and MMP-9 and inducing apoptosis through the modulation of Bcl-2 and Bax proteins. nih.gov Furthermore, berbamine has demonstrated a synergistic anticancer effect when combined with cisplatin (B142131) in MG-63 cells, a phenomenon associated with the inhibition of the MAPK pathway. mdpi.com

Table 5: Effects of Berbamine and Its Derivatives on Osteosarcoma Cell Lines

| Compound | Cell Line(s) | Observed Effects | Associated Mechanisms | Citation |

| BBMD3 (derivative) | G292, KHOS, MG-63 | Inhibition of viability, induction of apoptosis. | Activation of ROS-JNK/AP-1 pathway, decreased cyclin D1/D2. | nih.gov |

| BBD24 (derivative) | HOS, MG63 | Growth inhibition, induction of apoptosis, necrosis, and autophagy. | Downregulation of NF-κB, AKT, and ERK pathways. | nih.gov |

| Berbamine HCl | MG-63, U2OS | Inhibition of proliferation, migration, and invasion; induction of apoptosis. | Downregulation of MMP-2/9, regulation of Bax/Bcl-2. | nih.gov |

| Berbamine | MG-63 | Synergistic effects with cisplatin. | Inhibition of MAPK pathway. | mdpi.com |

Diffuse Large B-cell Lymphoma (DLBCL) Cell Studies

Berbamine and its derivatives have demonstrated notable anti-proliferative and pro-apoptotic activity in preclinical studies involving Diffuse Large B-cell Lymphoma (DLBCL) cells. A novel synthetic derivative, 4-chlorobenzoyl berbamine (CBBM), has shown particular potency against DLBCL cells that overexpress c-Myc, a protein linked to poor prognosis and aggressive disease progression. nih.gov

Research indicates that CBBM induces apoptosis in these cancer cells while having minimal effect on normal blood cells. nih.gov The mechanism of action involves the inhibition of the JAK2/STAT3 signaling pathway, which in turn reduces the transcription of c-Myc. plos.org Further studies have revealed that CBBM treatment leads to the proteasome-dependent degradation of the c-Myc protein in the OCI-Ly3 DLBCL cell line. nih.gov This compound also halts the proliferation of OCI-Ly3 cells by inducing G0/G1 cell-cycle arrest. plos.org

The efficacy of CBBM appears to be significantly greater than that of its parent compound, berbamine. Comparative studies have shown that the half-maximal inhibitory concentration (IC50) of CBBM is substantially lower across a range of DLBCL cell lines. For instance, in the OCI-Ly3 cell line, the IC50 for CBBM was 1.39 µmol/L, compared to 12.20 µmol/L for berbamine. tandfonline.com This represents a 4.75- to 9.64-fold increase in anti-tumor activity for CBBM compared to berbamine in various DLCBL cells. plos.org Another natural compound, Berberine (B55584), has also been studied in DLBCL, where it was found to downregulate CD47 expression by suppressing c-Myc, thereby enhancing macrophage phagocytosis of the lymphoma cells. nih.gov

Table 1: Comparative IC50 Values of Berbamine and 4-chlorobenzoyl berbamine (CBBM) in DLBCL Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line | Compound | IC50 (µmol/L) | Fold Change (Berbamine vs. CBBM) |

|---|---|---|---|

| OCI-Ly3 | Berbamine | 12.20 | 8.78 |

| OCI-Ly3 | CBBM | 1.39 | |

| OCI-Ly10 | Berbamine | 23.66 | 9.24 |

| OCI-Ly10 | CBBM | 2.56 | |

| U2932 | Berbamine | 17.78 | 4.57 |

| U2932 | CBBM | 3.89 | |

| SU-DHL 16 | Berbamine | 17.56 | 9.65 |

| SU-DHL 16 | CBBM | 1.82 | |

| Pfeiffer | Berbamine | 26.16 | 7.01 |

Inhibition of Tumor Metastasis and Invasion

Berbamine dihydrochloride (B599025) has been investigated for its capacity to inhibit tumor metastasis and invasion, critical processes in cancer progression. Studies have shown its effectiveness in various cancer models by modulating key signaling pathways and cellular mechanisms.

In human liver cancer SMMC-7721 cells, berbamine was found to inhibit cell migration and invasion in a concentration-dependent manner. outbreak.info The proposed mechanism involves the upregulation of Connexin 32 (Cx32) expression, which in turn regulates the PI3K/AKT signaling pathway. outbreak.info Similarly, in highly metastatic breast cancer cells, berbamine effectively suppresses cell proliferation, migration, and invasion. nih.gov The degradation of the extracellular matrix (ECM) is a crucial step for invasion, a process often mediated by matrix metalloproteinases (MMPs). mdpi.com Berbamine has been shown to inhibit the epithelial-mesenchymal transformation (EMT) of bladder cancer cells by regulating the NF-κB pathway and rearranging the cytoskeleton, thereby inhibiting metastasis. nih.gov Further studies in renal cell carcinoma (RCC) demonstrated that berbamine inhibits cell migration and invasion, an effect linked to the increased expression of the fat mass and obesity-associated gene (FTO). bohrium.com

Reversal of Multidrug Resistance in Cancer Cells

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2). nih.govcovarrnet.ca Berbamine has emerged as a potential agent to counteract this resistance.

In adriamycin-resistant human erythroleukemic cells (K562/A02), berbamine demonstrated a dose-dependent ability to reverse MDR. plos.org The addition of berbamine increased the cells' sensitivity to adriamycin significantly. plos.org This effect is attributed to the increased intracellular concentration of the chemotherapy drug, achieved by down-regulating the expression of mdr1 mRNA and its protein product, P-glycoprotein. plos.org Studies in human breast cancer cells (MCF7) have also shown that berbamine can modulate MDR.

Furthermore, in cabazitaxel-resistant prostate cancer cells, berbamine was found to re-sensitize the cells to the chemotherapeutic agent. This reversal of resistance was achieved by inhibiting the expression of ABCG2 and CXCR4. The mechanism involves the regulation of the ABCG2/miR-26b/p-STAT3 and CXCR4/let-7/IGF2BP1 axes. As a calcium channel blocker, berbamine's action is thought to be similar to verapamil, a known P-gp inhibitor, suggesting it can inhibit P-gp expression and function.